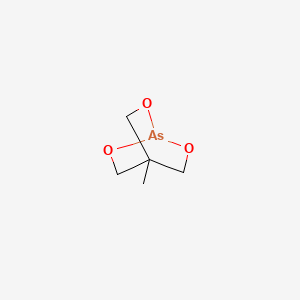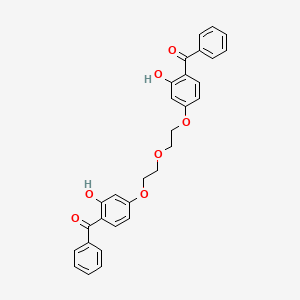
Methanone, (oxybis(2,1-ethanediyloxy(2-hydroxy-4,1-phenylene)))bis(phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (oxybis(2,1-ethanediyloxy(2-hydroxy-4,1-phenylene)))bis(phenyl-) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple phenyl groups and ether linkages, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (oxybis(2,1-ethanediyloxy(2-hydroxy-4,1-phenylene)))bis(phenyl-) typically involves multi-step organic reactions. One common method includes the reaction of phenol derivatives with ethylene oxide under controlled conditions to form the desired ether linkages . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (oxybis(2,1-ethanediyloxy(2-hydroxy-4,1-phenylene)))bis(phenyl-) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for ether formation and substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methanone, (oxybis(2,1-ethanediyloxy(2-hydroxy-4,1-phenylene)))bis(phenyl-) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methanone, (oxybis(2,1-ethanediyloxy(2-hydroxy-4,1-phenylene)))bis(phenyl-) involves its interaction with various molecular targets and pathways. The compound’s phenyl groups and ether linkages allow it to interact with biological macromolecules, potentially inhibiting or modulating their functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Similar in structure but lacks the phenyl groups.
2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: Contains similar ether linkages but different functional groups.
(2-Hydroxy-4-(2-hydroxyethoxy)phenyl)(phenyl)methanone: Shares the phenyl and hydroxy groups but differs in overall structure.
Uniqueness
Methanone, (oxybis(2,1-ethanediyloxy(2-hydroxy-4,1-phenylene)))bis(phenyl-) is unique due to its combination of multiple phenyl groups and ether linkages, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
23421-22-9 |
|---|---|
Formule moléculaire |
C30H26O7 |
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
[4-[2-[2-(4-benzoyl-3-hydroxyphenoxy)ethoxy]ethoxy]-2-hydroxyphenyl]-phenylmethanone |
InChI |
InChI=1S/C30H26O7/c31-27-19-23(11-13-25(27)29(33)21-7-3-1-4-8-21)36-17-15-35-16-18-37-24-12-14-26(28(32)20-24)30(34)22-9-5-2-6-10-22/h1-14,19-20,31-32H,15-18H2 |
Clé InChI |
MCVFQMKVVDTIKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCOCCOC3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B14716155.png)
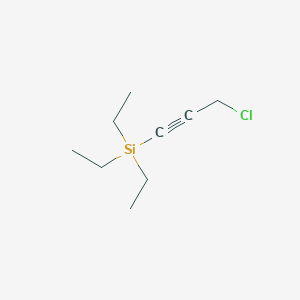

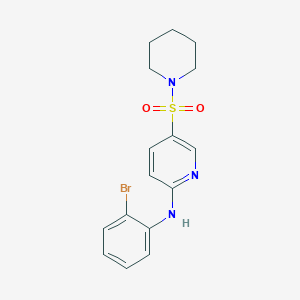
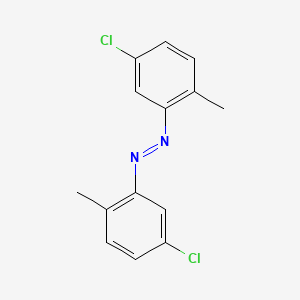

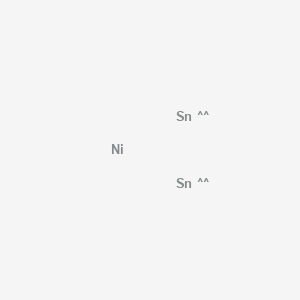
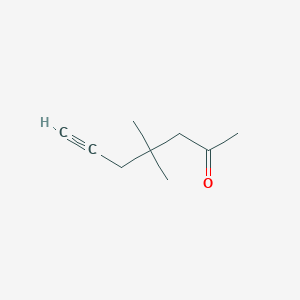
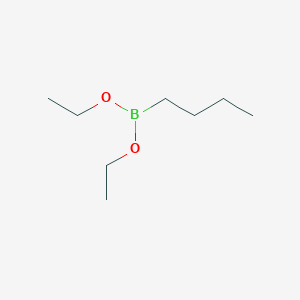
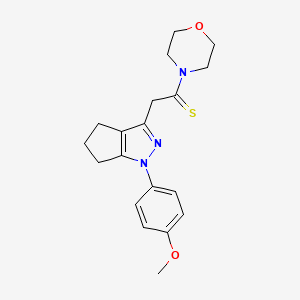
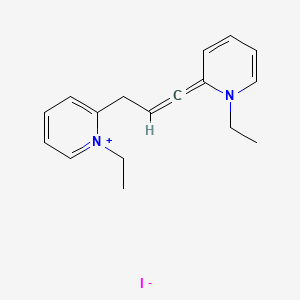
![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)
